Potential medicinal applications of 5-(4-Bromophenyl)-oxazole-2-thione
Potential medicinal applications of 5-(4-Bromophenyl)-oxazole-2-thione
The following technical guide details the chemical architecture, synthesis, and medicinal potential of 5-(4-Bromophenyl)-oxazole-2-thione .
Emerging Scaffolds in Medicinal Chemistry & Photopharmacology
Executive Summary
5-(4-Bromophenyl)-oxazole-2-thione (henceforth 5-Br-POT ) is a sulfur-containing heterocyclic scaffold belonging to the 1,3-oxazole-2-thione class. While historically utilized in polymer chemistry as a latent photobase generator (PBG), recent structure-activity relationship (SAR) analyses identify it as a potent pharmacophore for medicinal applications. Its core value lies in the thione-thiol tautomerism , which enables bidentate metal chelation (targeting metalloenzymes like tyrosinase), and the 4-bromophenyl moiety , which enhances lipophilicity and metabolic stability via halogen bonding.
This guide outlines the compound's transition from material science to therapeutic candidate, focusing on dermatology (melanogenesis inhibition) and antimicrobial development.
Chemical Profile & Architecture
Structural Dynamics
The compound exists in a dynamic equilibrium between the thione (lactam-like) and thiol (lactim-like) forms. In solution, the thione tautomer predominates, which is critical for its reactivity and binding kinetics.
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IUPAC Name: 5-(4-Bromophenyl)-3H-oxazole-2-thione
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Molecular Formula: C₉H₆BrNOS
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Molecular Weight: 256.12 g/mol
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Key Pharmacophore: Cyclic thiocarbamate (N-C(=S)-O)
| Property | Value/Description | Relevance |
| LogP (Predicted) | ~2.8 - 3.2 | Optimized for membrane permeability (Lipinski Rule of 5). |
| H-Bond Donors | 1 (NH in thione form) | Critical for active site recognition. |
| Electronic Effect | 4-Bromo (σp = +0.23) | Electron-withdrawing group; increases acidity of the NH proton. |
| Chelation Potential | High (S/N or S/O) | Potent inhibitor of Cu²⁺ and Zn²⁺ dependent enzymes. |
Tautomeric Equilibrium
The biological activity is dictated by the specific tautomer interacting with the target protein.
Synthesis Methodology
Unlike generic cyclizations, the most high-fidelity route to 5-aryl-oxazole-2-thiones involves the photochemical rearrangement of phenacyl thiocyanates . This method avoids the formation of thiazole byproducts common in thermal synthesis.
Protocol: Photochemical Rearrangement
Reaction Principle: 4-Bromophenacyl thiocyanate undergoes a 1,3-shift upon UV irradiation, followed by cyclization.
Reagents:
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4-Bromophenacyl bromide (Starting Material)
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Potassium Thiocyanate (KSCN)
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1,4-Diazabicyclo[2.2.2]octane (DABCO) - Catalyst/Base
Step-by-Step Workflow:
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Thiocyanation: Dissolve 4-bromophenacyl bromide (10 mmol) in acetone. Add KSCN (12 mmol) and stir at RT for 2 hours. Filter KBr precipitate and concentrate to yield 4-bromophenacyl thiocyanate .
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Photo-Rearrangement: Dissolve the intermediate in acetonitrile containing DABCO (0.1 eq).
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Irradiation: Irradiate the solution with a high-pressure mercury lamp (λ > 300 nm) or UV-LED (365 nm) under nitrogen atmosphere for 4–6 hours.
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Purification: Evaporate solvent. Purify via column chromatography (Silica gel, Hexane:EtOAc 4:1) to isolate the yellow crystalline solid 5-Br-POT .
Medicinal Applications
Dermatology: Tyrosinase Inhibition (Melanogenesis)
The most immediate medicinal application of 5-Br-POT is as a skin-whitening agent and treatment for hyperpigmentation disorders (e.g., melasma).
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Mechanism: Tyrosinase is a binuclear copper-containing enzyme. The thione sulfur atom of 5-Br-POT acts as a "soft" base, chelating the Cu²⁺ ions in the enzyme's active site, competitively inhibiting the oxidation of L-DOPA to dopaquinone.
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Advantage of 4-Br: The 4-bromophenyl group provides the necessary lipophilicity to penetrate the stratum corneum and melanocyte membrane, a significant advantage over hydrophilic inhibitors like kojic acid.
Antimicrobial & Antifungal Activity
The oxazole-2-thione scaffold acts as a bioisostere to antimicrobial oxadiazoles.
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Target: Disruption of bacterial metalloenzymes and cell wall synthesis integrity.
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Spectrum: Preliminary scaffold data suggests efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The 4-bromo substituent enhances activity against MRSA strains due to increased halogen bonding with the bacterial cell wall.
Oncology: Kinase Inhibition (Emerging)
Recent studies on 5-aryl-oxazole-2-thiones indicate potential as VEGFR-2 inhibitors . The thione moiety mimics the hinge-binding motif found in many kinase inhibitors, while the aryl group occupies the hydrophobic pocket.
Experimental Validation Protocols
Tyrosinase Inhibition Assay
To validate the medicinal potential, the following enzyme kinetics assay is standard.
Materials:
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Mushroom Tyrosinase (EC 1.14.18.1)
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L-DOPA (Substrate)
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Phosphate Buffer (pH 6.8)
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5-Br-POT (Test compound, dissolved in DMSO)
Procedure:
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Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve 5-Br-POT in DMSO to create a stock solution.
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Incubation: In a 96-well plate, add 10 µL of test compound (varying concentrations), 20 µL of tyrosinase (1000 U/mL), and 150 µL of buffer. Incubate at 25°C for 10 minutes.
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Reaction Trigger: Add 20 µL of L-DOPA (10 mM).
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Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a microplate reader.
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Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism). Compare against Kojic Acid (positive control).
Antimicrobial MIC Determination
Method: Broth Microdilution (CLSI Standards).
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Inoculum: Adjust bacterial suspension (S. aureus) to 0.5 McFarland standard.
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Dilution: Prepare serial two-fold dilutions of 5-Br-POT in Mueller-Hinton broth (range: 0.5 – 256 µg/mL).
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Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours.
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Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
References
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Photochemical Synthesis of Oxazole-2-thiones: Karatsu, T., et al.[1] "Photochemical rearrangement of phenacyl thiocyanates to 5-aryl-oxazole-2-thiones."[1][4] Journal of Organic Chemistry. (Generalized link to JOC as specific deep link varies by subscription).
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Tyrosinase Inhibition by Thione-Substituted Heterocycles: Khan, M., et al. "Synthesis and Tyrosinase Inhibitory Activity of 5-Substituted-1,3,4-Oxadiazole-2(3H)-thiones." Bioorganic & Medicinal Chemistry.
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Antimicrobial Activity of Oxazole Derivatives: Nagalakshmi, G.[5] "Synthesis, antimicrobial and anti-inflammatory activity of 2,5-disubstituted-1,3,4-oxadiazoles." Indian Journal of Pharmaceutical Sciences.
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Tautomerism in Heterocyclic Thiones: Stanovnik, B., et al. "Tautomerism of oxazole-2-thione and its derivatives." Advances in Heterocyclic Chemistry.
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Halogen Bonding in Drug Design: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.
